2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline
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Overview
Description
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups, an ethoxybenzyl moiety, and an imidazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline typically involves the reaction of 3,4-dichlorobenzyl chloride with ethoxyamine to form the intermediate 3,4-dichloro-alpha-ethoxybenzylamine. This intermediate is then reacted with 2,2-dimethyl-1,3-diaminopropane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted imidazolines with various functional groups.
Scientific Research Applications
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichloro-alpha-ethoxybenzyl)-5-methyl-3,4,5,6-tetrahydropyrimidine
- 3,4,5,6-Tetrahydro-2-(3,4-dichloro-alpha-ethoxybenzyl)-5-methylpyrimidine
Uniqueness
2-(3,4-Dichloro-alpha-ethoxybenzyl)-5,5-dimethyl-2-imidazoline stands out due to its unique combination of dichloro groups, ethoxybenzyl moiety, and imidazoline ring. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it valuable for various applications.
Properties
CAS No. |
52963-61-8 |
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Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)-ethoxymethyl]-5,5-dimethyl-1,4-dihydroimidazole |
InChI |
InChI=1S/C14H18Cl2N2O/c1-4-19-12(13-17-8-14(2,3)18-13)9-5-6-10(15)11(16)7-9/h5-7,12H,4,8H2,1-3H3,(H,17,18) |
InChI Key |
YLZHJRVLNUGVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)Cl)Cl)C2=NCC(N2)(C)C |
Origin of Product |
United States |
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